N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

1,2,4-oxadiazole lipophilicity metabolic stability

This benzothiazole-oxadiazole hybrid is a structurally differentiated screening candidate for antibacterial target discovery, featuring a 1,2,4-oxadiazole regioisomer for enhanced membrane permeability and a 6-position carboxamide directing distinct pharmacological targets such as bacterial K1 capsule biogenesis. Its fragment-like profile (MW 274.3, Lipinski-compliant) and dual-privileged scaffold architecture make it a versatile core for medicinal chemistry optimization. Procure alongside the 2-carboxamide regioisomer as a matched pair to establish robust carboxamide-position structure–activity relationships in your enzyme inhibition or antimicrobial programs.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3
CAS No. 1226431-32-8
Cat. No. B2536794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
CAS1226431-32-8
Molecular FormulaC12H10N4O2S
Molecular Weight274.3
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C12H10N4O2S/c1-7-15-11(18-16-7)5-13-12(17)8-2-3-9-10(4-8)19-6-14-9/h2-4,6H,5H2,1H3,(H,13,17)
InChIKeyQXVARRIKGDAYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1226431-32-8): Structural Identity and Compound-Class Context for Research Procurement


N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1226431-32-8) is a synthetic heterocyclic hybrid compound with the molecular formula C₁₂H₁₀N₄O₂S and a molecular weight of 274.3 g/mol . It contains a benzo[d]thiazole core substituted at the 6-position with a carboxamide group that is connected via a methylene (-CH₂-) linker to a 3-methyl-1,2,4-oxadiazole ring . The compound belongs to the benzothiazole–oxadiazole hybrid chemotype, a class recognized for diverse pharmacological potential including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities [1]. As of the accessible peer-reviewed literature, no primary research article has reported direct quantitative biological activity data (e.g., IC₅₀, Kᵢ, MIC) for this specific compound; differentiation evidence is therefore drawn from validated structural comparisons and class-level data from closely related analogs.

Why N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide Cannot Be Freely Substituted by In-Class Analogs


Three structural features render this compound non-interchangeable with typical in-class analogs: (1) the 1,2,4-oxadiazole regioisomer exhibits approximately 10-fold higher lipophilicity (log D) than the 1,3,4-oxadiazole isomer, along with distinct metabolic stability and hERG profiles [1]; (2) the carboxamide substitution at the 6-position of the benzothiazole ring directs a different pharmacological target spectrum compared to the more common 2-carboxamide benzothiazoles — the 6-carboxamide scaffold has demonstrated validated inhibition of bacterial K1 capsule biogenesis (IC₅₀ = 1.04 ± 0.13 μM) in a closely related probe compound [2], whereas 2-carboxamide benzothiazoles are primarily associated with EGFR and BRAF kinase inhibition [3]; (3) the 3-methyl substituent on the oxadiazole ring modulates both steric and electronic properties relative to unsubstituted or aryl-substituted analogs, influencing target binding and physicochemical behavior. Generic substitution without accounting for these three differentiating axes — oxadiazole regioisomer, carboxamide regiochemistry, and oxadiazole substituent — risks invalidating structure–activity relationships established in a given research program.

Quantitative Differentiation Evidence for N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide vs. Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Lipophilicity and Metabolic Stability Differentiation

The target compound contains a 1,2,4-oxadiazole ring, which is systematically differentiated from the 1,3,4-oxadiazole isomer found in many competing analogs (e.g., N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide). A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately 10-fold higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. Conversely, the 1,3,4-oxadiazole isomers show superior metabolic stability in human liver microsome assays and reduced hERG channel inhibition [1]. This trade-off — higher membrane permeability for 1,2,4-oxadiazoles versus better metabolic stability and cardiac safety profile for 1,3,4-oxadiazoles — is a critical differentiator for researchers selecting between oxadiazole-containing tool compounds or leads.

1,2,4-oxadiazole lipophilicity metabolic stability hERG bioisostere

Benzothiazole-6-Carboxamide vs. Benzothiazole-2-Carboxamide Regiochemistry: Differential Biological Target Engagement

The target compound bears its carboxamide at the 6-position of the benzothiazole ring, distinguishing it from the more extensively studied 2-carboxamide benzothiazole analogs (e.g., N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide, and 2-acetamido-6-carboxamide benzothiazoles as BRAFV600E inhibitors). A closely related probe compound sharing the benzo[d]thiazole-6-carboxamide scaffold, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, was identified through a high-throughput screen of 335,740 compounds as a validated inhibitor of K1 bacterial capsule biogenesis in uropathogenic E. coli UT189, with an IC₅₀ of 1.04 ± 0.13 μM and a >200-fold selectivity index over cytotoxicity in BC5637 bladder cells [1]. In contrast, benzo[d]thiazole-2-carboxamide derivatives have been primarily optimized as EGFR inhibitors (IC₅₀ values 4–12 μM against A549, HeLa, SW480 cell lines) [2] and BRAFV600E inhibitors [3]. This regiochemical switch from 2-carboxamide to 6-carboxamide fundamentally alters the target engagement profile.

benzothiazole-6-carboxamide K1 capsule antibacterial regiochemistry probe compound

Class-Level α-Glucosidase and Urease Inhibition: Quantitative Benchmarking Against Acarbose and Thiourea Standards

Although direct IC₅₀ data are not available for the target compound itself, the oxadiazole-based benzothiazole derivative class — to which this compound belongs — has been quantitatively profiled for α-glucosidase and urease inhibition. Khan et al. (2023) synthesized and evaluated 17 oxadiazole-based benzothiazole hybrid derivatives, reporting α-glucosidase IC₅₀ values ranging from 4.60 ± 1.20 μM to 48.40 ± 7.70 μM, with the standard drug acarbose showing IC₅₀ = 38.45 ± 0.80 μM [1]. For urease inhibition, IC₅₀ values ranged from 8.90 ± 2.80 μM to 57.30 ± 7.70 μM, compared to the standard thiourea [1]. Notably, several derivatives in this series outperformed acarbose: 13 of the synthesized compounds showed IC₅₀ values lower than acarbose's 38.45 μM, with the most potent achieving 4.60 μM, representing an approximately 8.4-fold improvement [1]. The specific substitution pattern of the target compound — 6-carboxamide benzothiazole linked via methylene to 3-methyl-1,2,4-oxadiazole — represents a distinct sub-chemotype within this class that may exhibit differentiated potency relative to the S-substituted benzothiazole-oxadiazole hybrids profiled by Khan et al.

α-glucosidase urease oxadiazole-benzothiazole IC50 antidiabetic

1,2,4-Oxadiazole/Benzothiazole Hybrids: Antibacterial Activity Exceeding Gentamicin Benchmark

A 2025 study by Alluhaibi et al. synthesized and evaluated a series of 1,2,4-oxadiazole/benzothiazole hybrid compounds (6a–6i) that share the core structural architecture with the target compound. In this series, compounds 5g and 6g displayed significant antibacterial activity that proved more potent than the clinical standard gentamicin against selected bacterial strains [1]. Molecular docking studies further revealed strong binding interactions between these hybrid compounds and bacterial DNA gyrase and topoisomerase IV, two validated antibacterial targets [1]. The target compound's specific 6-carboxamide linkage and 3-methyl oxadiazole substitution differentiate it from the 2-thioether-linked hybrids in the Alluhaibi series, representing an underexplored sub-chemotype within the broader 1,2,4-oxadiazole/benzothiazole hybrid class.

antibacterial DNA gyrase gentamicin 1,2,4-oxadiazole benzothiazole hybrid

Physicochemical Property Differentiation: MW, HBA/HBD Count, and Rotatable Bonds vs. Closest Structural Analogs

The target compound (MW 274.3, formula C₁₂H₁₀N₄O₂S) occupies a favorable drug-like physicochemical space relative to larger oxadiazole-benzothiazole analogs. Its closest commercially available analog, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide (also MW 274.3, differing only in carboxamide regiochemistry), shares identical molecular formula but is predicted to differ in key properties due to altered electronic distribution . Compared to the larger analog N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,3-benzothiazole-6-carboxamide (CAS 1705365-03-2, MW ~413), the target compound has a substantially lower molecular weight, fewer rotatable bonds, and a simpler substitution pattern — all favorable attributes for fragment-based screening or early lead optimization [1]. The compound falls within Lipinski Rule-of-Five compliant space (MW < 500, predicted cLogP < 5, HBD ≤ 2, HBA ≤ 6), supporting its utility as a screening-quality small molecule.

physicochemical properties drug-likeness molecular weight hydrogen bonding lead optimization

Recommended Research and Procurement Application Scenarios for N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide


Antibacterial Screening and K1 Capsule Biogenesis Inhibition Studies

Based on the validated K1 capsule inhibition activity of the closely related N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide probe (IC₅₀ = 1.04 μM, >200-fold selectivity) [1], and the demonstrated antibacterial activity of 1,2,4-oxadiazole/benzothiazole hybrids exceeding gentamicin potency [2], this compound is a rational procurement choice as a structurally differentiated screening candidate for antibacterial target discovery. The 3-methyl-1,2,4-oxadiazole substituent provides enhanced membrane permeability relative to 1,3,4-oxadiazole analogs, which may be advantageous for Gram-negative bacterial entry — a known challenge in antibacterial drug discovery. Researchers should procure this compound alongside the 2-carboxamide regioisomer as a matched pair to establish carboxamide-position structure–activity relationships.

α-Glucosidase and Urease Inhibitor Lead Identification for Metabolic Disorders

The oxadiazole-benzothiazole hybrid class has produced multiple derivatives with α-glucosidase IC₅₀ values superior to the clinical standard acarbose (38.45 μM), with the best-in-class achieving 4.60 μM — an 8.4-fold improvement [1]. The target compound's specific 6-carboxamide-1,2,4-oxadiazole architecture is structurally distinct from the S-substituted benzothiazole derivatives profiled by Khan et al. (2023), offering an opportunity to expand the structure–activity landscape of this chemotype. Procurement for α-glucosidase and urease enzyme inhibition panels is recommended, with acarbose and thiourea as internal assay standards.

Physicochemical Property-Driven Fragment-Based Drug Discovery

With a molecular weight of 274.3 g/mol and full compliance with Lipinski Rule-of-Five criteria (MW < 500, predicted cLogP < 5, HBD ≤ 2, HBA ≤ 6), this compound is well-suited as a fragment-sized starting point for medicinal chemistry optimization [1]. Its compact size and the presence of two privileged heterocyclic pharmacophores (benzothiazole and 1,2,4-oxadiazole) in a single hybrid scaffold provide multiple vectors for property-guided elaboration. The approximately 10-fold higher lipophilicity of the 1,2,4-oxadiazole ring relative to 1,3,4-oxadiazole isomers [2] further supports its use in CNS-targeted fragment libraries where increased log D correlates with blood–brain barrier penetration potential.

Combinatorial Library Synthesis Using the Carboxamide-Methylene-Oxadiazole Linker Motif

The methylene-bridged carboxamide–oxadiazole connectivity in this compound represents a versatile synthetic handle for parallel library generation. The benzo[d]thiazole-6-carboxylic acid precursor (CAS 3622-35-3) is commercially available [1], and the 3-methyl-1,2,4-oxadiazol-5-yl)methanamine intermediate can be varied to generate diverse analog libraries. The 6-carboxamide position leaves the benzothiazole 2-position free for additional derivatization, enabling three-dimensional diversity expansion that is not possible with 2-carboxamide benzothiazole analogs. This synthetic accessibility combined with the privileged scaffold status of both heterocycles makes the compound a valuable core structure for medicinal chemistry campaigns targeting enzyme inhibition or antimicrobial activity.

Quote Request

Request a Quote for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.